molecular formula C11H19Cl2N3O2S B12436771 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride

Cat. No.: B12436771
M. Wt: 328.3 g/mol
InChI Key: IYTXYVNFXRIYHY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H19Cl2N3O2S

Molecular Weight

328.3 g/mol

IUPAC Name

2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride

InChI

InChI=1S/C11H17N3O2S.2ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);2*1H

InChI Key

IYTXYVNFXRIYHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbones

The following compounds share the N-(1,3-thiazol-2-yl)acetamide scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Target Compound C₁₁H₁₈Cl₃N₃O₂S 4-Aminocyclohexyloxy, dihydrochloride salt Enhanced solubility due to hydrochloride salt
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl group Twisted conformation (61.8° between rings); potential ligand for coordination chemistry
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 2,6-Dichlorophenyl group Greater torsion angle (79.7°); R₂²(8) hydrogen-bonded dimers in crystal lattice
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₅ClN₄O₂S Morpholino group, 2-chlorophenyl substitution 95% purity; explored in combinatorial libraries
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₂H₁₀ClN₃O₂S 4-Methoxyphenyl group, chloroacetamide Intermediate for further functionalization
Acotiamide Hydrochloride C₂₁H₃₀N₄O₅S·HCl·3H₂O Complex benzoyl and isopropylamine substituents Clinically approved for functional dyspepsia
Key Comparative Insights

Substituent Effects on Planarity and Crystallinity: Dichlorophenyl derivatives (e.g., ) exhibit significant torsion angles (61.8°–79.7°) between aromatic and thiazole rings, reducing planarity. Hydrogen Bonding: The target compound’s dihydrochloride salt facilitates ionic interactions, while dichlorophenyl analogues form N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), stabilizing crystal structures .

Solubility and Bioavailability :

  • The dihydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues like dichlorophenyl derivatives .
  • Acotiamide Hydrochloride (a structurally complex analogue) demonstrates clinical efficacy due to optimized substituents enhancing receptor binding and metabolic stability .

Synthetic Routes: The target compound’s synthesis likely involves coupling 4-aminocyclohexanol with chloroacetylthiazole intermediates, followed by HCl salt formation. This contrasts with dichlorophenyl analogues, which employ 3,4-dichlorophenylacetic acid and carbodiimide-mediated coupling .

Biological Activity

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a thiazole derivative with notable biological activities. This compound's structure integrates a thiazole ring, which is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. The purpose of this article is to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₉Cl₂N₃O₂S
  • Molecular Weight : 328.3 g/mol
  • IUPAC Name : 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components. The thiazole moiety contributes significantly to its pharmacological potential, particularly in inhibiting various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit potent antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, suggesting that 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide may possess similar capabilities.

Anti-inflammatory and Analgesic Properties

The presence of the aminocyclohexyl group enhances the compound's analgesic potential. Studies on related compounds have demonstrated significant anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

In Vitro Studies

A study evaluating the cytotoxic effects of thiazole derivatives found that compounds similar to 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. Specifically, lead compounds showed high potency against melanoma and pancreatic cancer cells, inducing apoptosis and autophagy pathways .

Compound Cell Line IC50 (µM) Mechanism of Action
Lead Compound 6bMelanoma0.5Induces apoptosis
Lead Compound 6bPancreatic Cancer0.7Induces autophagy

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. These studies indicate rapid gastrointestinal absorption and significant bioavailability in systemic circulation .

Synthetic Routes

The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves:

  • Reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide.
  • Use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃).

This method allows for high-purity yields suitable for biological testing .

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